N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-3-4-8-15(14)13-19(24)21-17-10-6-5-9-16(17)18-11-12-20(25)23(2)22-18/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSZTLQBOHOCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative.
Introduction of the Tolyl Group: The tolyl group can be attached through a nucleophilic substitution reaction using a tolyl halide and a suitable nucleophile.
Final Coupling: The final step involves coupling the pyridazinone derivative with the phenyl and tolyl groups under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a pyridazinone moiety that is often associated with various biological activities. The structure includes a phenyl group and an acetamide functional group, which are crucial for its interaction with biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of pyridazinone compounds exhibit anticonvulsant properties. For instance, studies have shown that certain pyridazinone derivatives can effectively reduce seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are critical in controlling excitability in the brain.
Anticancer Potential
Pyridazinone derivatives have been investigated for their anticancer properties. A notable case study involved the synthesis of various analogs that were tested against different cancer cell lines. For example, compounds similar to N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide demonstrated selective cytotoxicity against human carcinoma cells. The structure-activity relationship (SAR) studies suggested that modifications on the phenyl ring significantly influenced the anticancer activity.
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal evaluated the anticonvulsant efficacy of various pyridazinone compounds in a picrotoxin model. The compound exhibited a significant reduction in seizure duration and frequency compared to controls, suggesting its potential as a therapeutic agent for epilepsy.
Case Study 2: Selectivity Against Cancer Cells
Another study focused on the anticancer activity of pyridazinone derivatives against several cancer cell lines, including breast and lung cancer cells. The results indicated that specific structural modifications led to enhanced selectivity and potency against these malignancies.
Mechanism of Action
The mechanism of action of “N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridazinone ring could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Acetamide Derivatives with Heterocyclic Moieties
Target Compound vs. 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide ()
- Structural Differences: The target compound substitutes the pyridazinone ring for the thioxothiazolidinone ring in .
- Synthesis: employs triethyl orthoformate and acetic anhydride under reflux, a common method for introducing ethoxy groups. The target compound’s synthesis likely involves coupling of the pyridazinone intermediate with 2-(2-methylphenyl)acetic acid, though specifics are unavailable.
- Activity: Thioxothiazolidinones are known for antimicrobial or anti-inflammatory properties, whereas pyridazinones are linked to cardiovascular or anticancer effects .
Target Compound vs. N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()
- Structural Differences: ’s indole and pyridyl groups create a larger, more rigid structure, likely targeting protein-protein interactions (e.g., kinase or GPCR inhibition). The target compound’s smaller pyridazinone core may favor binding to shallower enzymatic pockets.
Chlorinated Acetamide Agrochemicals ()
| Compound Name | Substituents | Use | Key Features |
|---|---|---|---|
| Metazachlor | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) | Herbicide | Pyrazole group enhances soil persistence |
| Dimethachlor | 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl) | Herbicide | Methoxyethyl improves foliar absorption |
| Ofurace | 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl) | Fungicide | Furan ring aids systemic translocation |
| Target Compound | N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl) | Unknown | Pyridazinone may confer non-agrochemical bioactivity |
- Key Contrasts: The target compound lacks the chloro substitution critical for herbicidal activity in analogs. The pyridazinone ring replaces the furan or pyrazole groups, suggesting divergent mechanisms (e.g., mammalian enzyme targeting vs. plant-specific inhibition).
Structure-Activity Relationship (SAR) Insights
- Pyridazinone vs. Thiazolidinone: The pyridazinone’s conjugated carbonyl system may enhance hydrogen-bonding capacity compared to thiazolidinone’s sulfur atom, altering target selectivity .
Biological Activity
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazinone moiety linked to a phenyl group and an acetamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring followed by coupling with phenyl and acetamide groups. Key reagents may include acetic acid, sodium hydroxide, and various organic solvents such as tetrahydrofuran (THF) .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines, with mechanisms involving apoptosis induction and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Similar Compounds | C6 | TBD | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the phenyl ring can enhance antibacterial efficacy .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors. Computational studies suggest that it can bind effectively to proteins involved in cell signaling pathways, potentially disrupting their normal function .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of related pyridazinone derivatives in vitro. The results indicated that these compounds could significantly reduce cell viability in A549 cells by promoting apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of structurally similar compounds. Results showed that certain derivatives inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Q & A
Q. What established synthetic routes are reported for this compound, and what are their critical reaction parameters?
The synthesis of structurally related acetamide derivatives typically involves multi-step processes, including substitution, reduction, and condensation reactions. For example:
- Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs) to introduce key functional groups .
- Reduction steps with iron powder in acidic media to generate aniline intermediates .
- Condensation reactions with condensing agents (e.g., carbodiimides) to form the acetamide backbone .
Critical parameters include temperature control (e.g., 60–80°C for substitution), pH optimization for reduction, and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are prioritized for structural elucidation?
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies substituent patterns and confirms regiochemistry of the pyridazine and phenyl rings .
- X-ray crystallography (using SHELX software for refinement) resolves absolute stereochemistry and hydrogen-bonding networks, particularly for polymorphic forms .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to screen its activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) assess binding affinity using fluorescence polarization or radiometric methods .
- Cellular viability assays (MTT or CellTiter-Glo®) evaluate cytotoxicity in cancer or pathogenic cell lines .
- Receptor-binding studies (e.g., SPR or radioligand displacement) quantify interactions with GPCRs or nuclear receptors .
Advanced Questions
Q. How can reaction yields be optimized in multi-step syntheses, particularly for scale-up?
- DoE (Design of Experiments) identifies optimal conditions for each step, such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for reductions), and reaction time .
- In-line analytics (e.g., FTIR or HPLC monitoring) detect intermediates in real time to prevent over-reaction .
- Purification strategies like chromatography (flash or preparative HPLC) or recrystallization (using ethyl acetate/hexane mixtures) improve purity ≥95% .
Q. How do structural modifications (e.g., substituent variations) affect pharmacokinetic properties?
- Structure-Activity Relationship (SAR) studies compare analogs:
- Electron-withdrawing groups (e.g., -CN on pyridazine) enhance metabolic stability by reducing CYP450-mediated oxidation .
- Hydrophobic substituents (e.g., 2-methylphenyl) improve membrane permeability but may increase plasma protein binding .
- In silico modeling (e.g., molecular docking with AutoDock Vina) predicts binding modes and guides rational design .
Q. What methodologies resolve discrepancies in purity assessments between batches?
- Orthogonal analytical techniques :
- Forced degradation studies (acid/base/oxidative stress) reveal labile functional groups (e.g., acetamide hydrolysis under acidic conditions) .
Q. How is crystallographic data interpreted when twinning or disorder is observed?
- SHELXL refinement applies TWIN/BASF commands to model twinning ratios and anisotropic displacement parameters .
- Occupancy refinement resolves positional disorder (e.g., rotational freedom in the 2-methylphenyl group) .
- Hirshfeld surface analysis visualizes intermolecular interactions to validate packing models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
